molecular formula C14H10FN3OS2 B12632842 2-[2-(2-fluorophenyl)-1,3-thiazol-5-yl]-N-(1,3-thiazol-2-yl)acetamide

2-[2-(2-fluorophenyl)-1,3-thiazol-5-yl]-N-(1,3-thiazol-2-yl)acetamide

Cat. No.: B12632842
M. Wt: 319.4 g/mol
InChI Key: IWMUCMXIMZMNQU-UHFFFAOYSA-N
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Description

2-[2-(2-Fluorophenyl)-1,3-thiazol-5-yl]-N-(1,3-thiazol-2-yl)acetamide is a heterocyclic compound featuring two thiazole rings connected via an acetamide linker. The acetyl group is attached to the 5-position of a 1,3-thiazole substituted with a 2-fluorophenyl group at its 2-position, while the amide nitrogen is bonded to a 1,3-thiazol-2-yl moiety. Structural analogs indicate that such compounds are often synthesized via nucleophilic substitution, Suzuki coupling, or click chemistry .

Properties

Molecular Formula

C14H10FN3OS2

Molecular Weight

319.4 g/mol

IUPAC Name

2-[2-(2-fluorophenyl)-1,3-thiazol-5-yl]-N-(1,3-thiazol-2-yl)acetamide

InChI

InChI=1S/C14H10FN3OS2/c15-11-4-2-1-3-10(11)13-17-8-9(21-13)7-12(19)18-14-16-5-6-20-14/h1-6,8H,7H2,(H,16,18,19)

InChI Key

IWMUCMXIMZMNQU-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C2=NC=C(S2)CC(=O)NC3=NC=CS3)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-(2-fluorophenyl)-1,3-thiazol-5-yl]-N-(1,3-thiazol-2-yl)acetamide typically involves the reaction of 2-fluorobenzaldehyde with thiosemicarbazide to form a thiosemicarbazone intermediate. This intermediate undergoes cyclization to form the thiazole ring. The final step involves the acylation of the thiazole ring with 2-chloroacetamide under basic conditions .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance the efficiency and sustainability of the production process .

Chemical Reactions Analysis

Types of Reactions

2-[2-(2-fluorophenyl)-1,3-thiazol-5-yl]-N-(1,3-thiazol-2-yl)acetamide can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-[2-(2-fluorophenyl)-1,3-thiazol-5-yl]-N-(1,3-thiazol-2-yl)acetamide has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-[2-(2-fluorophenyl)-1,3-thiazol-5-yl]-N-(1,3-thiazol-2-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and proteins, leading to its biological effects. For example, it may inhibit bacterial enzymes, leading to its antimicrobial activity, or interact with inflammatory pathways to exert anti-inflammatory effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Substituent Variations

Table 1: Key Structural and Functional Comparisons
Compound Name Substituents on Thiazole/Acetamide Molecular Formula Molecular Weight (g/mol) Notable Properties/Activities Reference
Target Compound 2-(2-Fluorophenyl)-1,3-thiazol-5-yl; N-(1,3-thiazol-2-yl) C₁₄H₁₀FN₃OS₂ 335.38 Not reported -
9b () 2-(4-Fluorophenyl)-1,3-thiazol-5-yl; N-(1,3-thiazol-2-yl) C₂₀H₁₅FN₄O₂S₂ 442.48 α-Glucosidase docking affinity
Aurora Inhibitor () Quinazoline-4-amine; N-(3-fluorophenyl) Complex ~550 (estimated) Aurora kinase inhibition
2-Chloro-N-(thiazol-2-yl)acetamide () None; N-(thiazol-2-yl) C₅H₆ClN₃OS 191.64 Antimicrobial activity
2-(2-Fluorophenyl)-N-(thiazol-2-yl)acetamide () 2-Fluorophenyl (acetyl); N-(thiazol-2-yl) C₁₁H₈FN₃OS 261.26 Crystal structure resolved
Key Observations:

The dual-thiazole system in the target contrasts with single-thiazole analogs (e.g., ), which could enhance π-π stacking or hydrogen-bonding capabilities in biological targets .

Biological Activity :

  • Compound 9b () demonstrated α-glucosidase inhibition in docking studies, suggesting that fluorophenyl-thiazole acetamides may target carbohydrate-metabolizing enzymes .
  • Aurora kinase inhibitors () with thiazole-acetamide moieties highlight the scaffold's versatility in targeting kinases, though quinazoline substituents in these compounds likely confer distinct selectivity .

Physicochemical Properties :

  • The target’s molecular weight (335.38 g/mol) and fluorine content may enhance membrane permeability compared to simpler analogs like 2-chloro-N-(thiazol-2-yl)acetamide (191.64 g/mol) .
  • Melting points for analogs in range from 160–220°C, suggesting moderate thermal stability for this class .

Structure-Activity Relationships (SAR)

  • Fluorine Substitution : Fluorine at the 2-position (target) vs. 4-position (9b) may influence electronic effects (e.g., electron-withdrawing) and steric interactions, affecting binding pocket compatibility .

Biological Activity

The compound 2-[2-(2-fluorophenyl)-1,3-thiazol-5-yl]-N-(1,3-thiazol-2-yl)acetamide is a thiazole derivative that has garnered attention due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article synthesizes available research findings, including structure-activity relationships (SAR), biological assays, and case studies to elucidate the compound's biological profile.

Chemical Structure

The compound's structure can be represented as follows:

C12H10FN3S2\text{C}_{12}\text{H}_{10}\text{F}\text{N}_3\text{S}_2

This molecular configuration includes two thiazole rings and a fluorophenyl moiety, which may contribute to its biological activities.

Biological Activity Overview

Research indicates that thiazole derivatives exhibit a wide range of biological activities, including:

  • Antitumor Activity : Thiazoles are known for their cytotoxic effects against various cancer cell lines. The compound in focus has shown promising results in inhibiting cell proliferation.
  • Antimicrobial Properties : Several studies have highlighted the antibacterial and antifungal properties of thiazole derivatives, suggesting that this compound may also possess similar activities.

Structure-Activity Relationship (SAR)

The presence of specific functional groups in thiazole compounds significantly influences their cytotoxicity. For instance:

  • Compounds with electron-donating groups on the phenyl ring have shown enhanced activity against cancer cells.
  • The thiazole ring's position and substitution patterns are critical for maintaining activity against various cancer cell lines.

Case Studies

  • In Vitro Studies : In a study evaluating various thiazole derivatives, the compound demonstrated an IC50 value comparable to established anticancer agents like doxorubicin. It was effective against human glioblastoma U251 cells and melanoma WM793 cells.
    CompoundIC50 (µM)Cell Line
    2-[2-(2-fluorophenyl)-1,3-thiazol-5-yl]-N-(1,3-thiazol-2-yl)acetamide10–30U251/Wm793
    Doxorubicin<10U251/Wm793
  • Mechanism of Action : Molecular dynamics simulations indicated that the compound interacts with Bcl-2 proteins primarily through hydrophobic contacts, leading to apoptosis in cancer cells.

Antimicrobial Activity

The compound's potential as an antimicrobial agent has been investigated with promising results:

  • Bacterial Inhibition : The compound showed significant activity against Gram-positive and Gram-negative bacteria in preliminary assays.
    Bacteria TypeMinimum Inhibitory Concentration (MIC)
    Gram-positive<20 µg/mL
    Gram-negative<25 µg/mL

The antimicrobial activity is hypothesized to result from interference with bacterial cell wall synthesis or function due to the unique thiazole structure.

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